Quercitrin

Beschreibung

This compound has been reported in Persicaria muricata, Camellia sinensis, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGUCUVFOIWWQJ-HQBVPOQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200230 | |

| Record name | Quercitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index], Solid | |

| Record name | Quercitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN COLD WATER, ETHER; SOL IN ALCOHOL; MODERATELY SOL IN HOT WATER; SOL IN AQ ALKALINE SOLN, 0.064 mg/mL at 16 °C | |

| Record name | QUERCITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

YELLOW CRYSTALS FROM DIL METHANOL OR ETHANOL | |

CAS No. |

522-12-3 | |

| Record name | Quercitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUERCITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y8906LC5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUERCITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176-179 °C; FROM WATER, MP 167 °C, 250 - 252 °C | |

| Record name | QUERCITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Quercitrin: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercitrin (Quercetin-3-O-α-L-rhamnoside) is a significant flavonoid glycoside found in a variety of plants, including Tartary buckwheat, oak species, and medicinal herbs.[1] It is the 3-O-rhamnoside of the well-studied aglycone, quercetin (B1663063).[1][2] As a potent antioxidant, anti-inflammatory, and antiviral agent, this compound and its aglycone have garnered substantial interest in the fields of pharmacology and drug development.[2][3] This technical guide provides an in-depth overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its isolation and analysis, and a review of the key signaling pathways it modulates.

Chemical Identity and Structure

This compound is classified as a quercetin O-glycoside, where the flavonoid quercetin is linked to the deoxy sugar rhamnose at the C3 position via an α-L-glycosidic bond.[4][5][6] This structural feature distinguishes it from other common quercetin glycosides like isothis compound (B50326) (quercetin-3-O-glucoside).

The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one.[1][3][4]

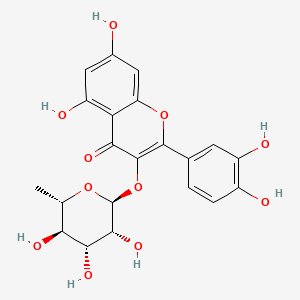

Molecular Visualization

The chemical structure of this compound is composed of a central quercetin flavonoid core attached to a rhamnose sugar moiety.

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below, providing essential data for experimental design and drug formulation.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀O₁₁ | [2][4][7] |

| Molecular Weight | 448.38 g/mol | [3][7][8] |

| CAS Number | 522-12-3 | [1][2][4] |

| Appearance | Yellow powder or crystalline solid | [3][6][8] |

| Melting Point | 175-178 °C | [3] |

| Exact Mass | 448.10056145 Da | [4][5] |

| InChI Key | OXGUCUVFOIWWQJ-HQBVPOQASA-N | [1][2] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | 15 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [2] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [2] |

| Ethanol | 1 mg/mL | [2] |

| Methanol (B129727) | Slightly Soluble | [6] |

| Cold Water | Hardly Soluble | [6] |

| Ether | Hardly Soluble | [6] |

Experimental Protocols

This section details methodologies for the isolation, purification, quantification, and functional analysis of this compound and its aglycone, quercetin.

Isolation and Purification of this compound

The following protocol is based on the successful isolation of this compound from the leaves of Dendrophthoe pentandra.

Protocol 3.1.1: Extraction and Chromatographic Purification

-

Extraction: Dried and powdered plant material is subjected to extraction using a suitable solvent such as methanol.

-

Fractionation: The crude extract is then fractionated to separate compounds based on polarity.

-

Phytochemical Testing: Fractions are tested for the presence of flavonoids. Positive fractions are selected for further purification.

-

Preparative Thin-Layer Chromatography (TLC): The flavonoid-rich fractions undergo preparative TLC to isolate the pure this compound compound. The purity is confirmed by the presence of a single spot on an analytical TLC plate.[9]

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods including UV-Vis, FT-IR, and 1D/2D Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).[9]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC-DAD method for the quantification of quercetin, which can be adapted for this compound.

Protocol 3.2.1: HPLC-DAD Analysis

-

Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.[10]

-

Sample Preparation: Extract this compound from the matrix (e.g., plant powder, nanoparticles) using a suitable solvent like methanol or ethanol, followed by sonication. Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[11][12]

-

Chromatographic Conditions:

-

Instrument: HPLC system with a Diode-Array Detector (DAD).[11][12]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

-

Mobile Phase: An isocratic or gradient mixture of acidified water/acetonitrile/methanol. A validated condition is 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5.[12]

-

Detection Wavelength: 368 nm for optimal peak resolution.[12]

-

Column Temperature: 35°C.[13]

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[10]

Assessment of Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using several established in vitro assays.

Protocol 3.3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[14]

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the this compound sample solution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[14]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] x 100.[14] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

Key Signaling Pathways

While this compound itself is bioactive, many of its therapeutic effects are attributed to its aglycone, quercetin, which is released upon hydrolysis in the body. The following section describes key signaling pathways modulated by quercetin.

Anti-inflammatory Pathways

Quercetin exerts potent anti-inflammatory effects by targeting multiple signaling cascades.

Caption: Quercetin's modulation of anti-inflammatory pathways.

Quercetin has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5] This is achieved through the inhibition of key signaling pathways including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8] Furthermore, quercetin can inhibit the PI3K/Akt signaling pathway and activate the Nrf2/HO-1 antioxidant response element, which contributes to its anti-inflammatory and cytoprotective effects.[5][7]

Osteogenic Differentiation Pathways

Quercetin has been identified as a promoter of osteogenesis, making it a compound of interest for bone regeneration and osteoporosis research.

Caption: Key signaling pathways activated by Quercetin to promote osteogenesis.

Studies have demonstrated that quercetin promotes the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs).[6][15] Its mechanism involves the activation of several critical signaling pathways, including the Wnt/β-catenin pathway, which leads to the upregulation of the master osteogenic transcription factor RUNX2.[15] Additionally, quercetin activates the AMPK/SIRT1 and the ERK/p38 MAPK signaling pathways, further driving the expression of osteogenic markers and enhancing bone formation.[1][16]

References

- 1. Quercetin promotes osteogenic differentiation and antioxidant responses of mouse bone mesenchymal stem cells through activation of the AMPK/SIRT1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quercetin stimulates osteogenic differentiation of bone marrow stromal cells through miRNA-206/connexin 43 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. mdpi.com [mdpi.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. phytopharmajournal.com [phytopharmajournal.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Effects and Mechanism of Quercetin on Osteogenic Differentiation of BMSCs [kyxuebao.kmmu.edu.cn]

- 16. The Effect of Quercetin on the Osteogenesic Differentiation and Angiogenic Factor Expression of Bone Marrow-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Quercitrin in Plants

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Quercitrin (quercetin-3-O-α-L-rhamnopyranoside) is a significant flavonoid glycoside found throughout the plant kingdom, recognized for its wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1] The addition of a rhamnose moiety to its aglycone, quercetin (B1663063), modifies its solubility and bioavailability, making its biosynthetic pathway a subject of intense research for applications in medicine and functional foods. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory networks, and quantitative data. Furthermore, it includes detailed experimental protocols and workflow visualizations essential for researchers in this field.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway, which produces the foundational precursors for all flavonoids.[2] The pathway can be segmented into two primary stages: the synthesis of the quercetin aglycone and its subsequent glycosylation to form this compound.

Stage 1: Phenylpropanoid and Flavonoid Core Biosynthesis

The pathway initiates with the amino acid L-phenylalanine. A series of enzymatic reactions converts it into 4-coumaroyl-CoA, the entry point into flavonoid synthesis.[3][4]

-

Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2][4]

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[2]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid into its thioester, 4-coumaroyl-CoA.[2][4]

-

Chalcone (B49325) Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[2]

-

Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.[2]

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin at the 3-position to produce dihydrokaempferol (B1209521).[4]

-

Flavonoid 3'-Hydroxylase (F3'H): Introduces a hydroxyl group at the 3'-position of the B-ring of dihydrokaempferol to yield dihydroquercetin (taxifolin).[4]

-

Flavonol Synthase (FLS): Catalyzes the desaturation of dihydroquercetin to form the flavonol quercetin, the direct precursor to this compound.[4]

Stage 2: Glycosylation of Quercetin

The final step is the transfer of a rhamnose sugar moiety to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).

-

UDP-rhamnose:quercetin 3-O-rhamnosyltransferase: This enzyme utilizes UDP-rhamnose as the sugar donor to glycosylate quercetin, yielding this compound. Plant UGTs are a large and diverse family of enzymes that mediate the transfer of glycosyl residues from activated nucleotide sugars to various acceptor molecules.[5]

Transcriptional Regulation of Flavonoid Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly controlled at the transcriptional level. The expression of the pathway's structural genes (e.g., CHS, F3H, FLS) is primarily regulated by a conserved protein complex known as the MBW complex.[6] This complex consists of three types of transcription factors:

-

R2R3-MYB proteins: Act as key activators or repressors.

-

basic Helix-Loop-Helix (bHLH) proteins: Partner with MYB factors.

-

WD40-repeat (WDR) proteins: Serve as a scaffold to stabilize the interaction between MYB and bHLH proteins.[6][7]

Different combinations of these transcription factors regulate specific branches of the flavonoid pathway, allowing the plant to fine-tune the production of compounds like this compound in response to developmental cues and environmental stresses such as UV light.[2][7][8]

Quantitative Data Summary

The production of this compound and related flavonoids can be influenced by various factors, including elicitors and culture conditions. The tables below summarize quantitative data from relevant studies.

Table 1: Flavonoid Content in Plant Callus Cultures

| Plant Species | Culture Condition / Elicitor | Compound | Highest Yield (mg/g Dry Weight) | Reference |

| Chrysanthemum morifolium | 45 g/L Sucrose (B13894) (30-day harvest) | This compound | 0.437 | [9] |

| Chrysanthemum morifolium | 60 g/L Sucrose (15-day harvest) | This compound | 0.316 | [9] |

| Euphorbia hirta | Ethanol Extract (Leaves) | This compound | 27.55 | |

| Euphorbia hirta | Ethanol Extract (Leaves) | Myricitrin | 8.43 | |

| Caesalpinia pulcherrima | 45 g/L Sucrose | Quercetin | 16.5 | [10] |

| Phyllanthus niruri | 0.8mg/L kinetin (B1673648) + 0.2mg/L 2,4-D | Quercetin | 1.72% | [11] |

Table 2: Enzyme Kinetic Parameters for Related Reactions

Note: Specific kinetic data for the this compound-forming UGT is scarce. The data below is for related enzymes acting on quercetin or its glycosides to provide context.

| Enzyme | Substrate | Km (mM) | Vmax (ΔA/min or other) | Organism/System | Reference |

| Horseradish Peroxidase | Quercetin (Nitration) | 0.0833 | 0.02629 ΔA/mM | Armoracia rusticana | [12] |

| Lactase-phlorizin hydrolase | Isothis compound (Hydrolysis) | 0.046 | Not specified | Mammalian intestine | [13] |

| Urease (Inhibition by Quercetin) | Urea | Ki = 25.1 µM | Not applicable | Helicobacter pylori | [14] |

Experimental Protocols

Protocol for Flavonoid Extraction and HPLC Analysis

This protocol outlines a general method for the extraction and quantification of this compound from plant material.[15][16]

1. Sample Preparation:

- Harvest and air-dry the plant material (e.g., leaves, flowers) at room temperature or in an oven at 40°C.

- Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction:

- Accurately weigh approximately 1.0 g of the powdered plant material.

- Transfer the powder to a conical flask and add 20 mL of 80% methanol.

- Place the flask in an ultrasonic water bath for 60 minutes at 50°C to maximize extraction efficiency.

3. Filtration and Concentration:

- Filter the extract through Whatman No. 1 filter paper to remove solid debris.

- Evaporate the solvent from the filtrate using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).

4. Reconstitution and Final Preparation:

- Reconstitute the dried extract in a precise volume (e.g., 2.0 mL) of the HPLC mobile phase.

- Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

5. HPLC Conditions:

System: HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

Mobile Phase: A gradient elution is typically used.

Solvent A: Water with 0.1% formic acid (to ensure sharp peaks).[15]

Solvent B: Acetonitrile or Methanol.[18]

Gradient Example: Start with 5% B, ramp to 70% B over 40 minutes, hold for 5 minutes, then return to initial conditions.

Flow Rate: 1.0 mL/min.[19]

Detection: UV-Vis or Diode Array Detector (DAD). Monitor at wavelengths optimal for flavonols, typically around 360 nm.[15]

Quantification: Create a calibration curve using a pure this compound standard at several concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).[18] Compare the peak area of the sample to the standard curve to determine the concentration.

Caption: A typical workflow for flavonoid extraction and HPLC analysis. Protocol for UDP-Glycosyltransferase (UGT) Enzyme Activity Assay

This protocol describes a method to measure the activity of the UGT responsible for converting quercetin to this compound, based on detecting the formation of the product UDP.[20][21][22] A common approach is to use a commercial bioluminescent assay like the UDP-Glo™ Assay.

1. Preparation of Reagents:

- Enzyme Source: Purified recombinant UGT or a protein extract from plant tissue.

- Substrates: Quercetin (acceptor) and UDP-rhamnose (sugar donor). Prepare stock solutions in an appropriate solvent (e.g., DMSO for quercetin).

- Reaction Buffer: A suitable buffer, e.g., 100 mM HEPES (pH 7.0), containing necessary cofactors like 5 mM MnCl₂.[22][23]

- UDP Detection Reagent: Prepare as per the manufacturer's instructions (e.g., UDP-Glo™ kit). This reagent typically contains an enzyme that converts UDP to ATP and a luciferase/luciferin pair to detect the ATP.[20][21]

2. Glycosyltransferase Reaction:

- In a white, opaque 96-well plate (suitable for luminescence), prepare a master mix containing the reaction buffer, quercetin, and UDP-rhamnose.

- Initiate the reaction by adding the enzyme source to the wells. The final reaction volume is typically small (e.g., 25 µL).[22]

- Include negative controls:

- No enzyme control (to check for non-enzymatic conversion).

- No acceptor (quercetin) control (to measure any background UDP release).

- Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a set time (e.g., 60 minutes).

3. UDP Detection:

- Terminate the glycosyltransferase reaction by adding an equal volume (e.g., 25 µL) of the UDP Detection Reagent to each well. This reagent also stops the initial reaction.[22]

- Mix gently and incubate at room temperature for 60 minutes to allow the conversion of UDP to ATP and the subsequent luciferase reaction to stabilize.[20]

4. Measurement and Analysis:

Measure the luminescence using a plate-reading luminometer.

To quantify the UDP produced, create a standard curve using known concentrations of UDP in the same reaction buffer.

Calculate the enzyme activity, typically expressed as pmol or nmol of UDP produced per minute per mg of protein.

Caption: Workflow for a bioluminescent UGT enzyme activity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Rutin and Quercetin Biosynthesis through Flavonoids-Related Gene Expression in Fagopyrum tataricum Gaertn. Hairy Root Cultures with UV-B Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Higher plant glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of sucrose as an elicitor in increasing quercetin-3-O-rhamnoside (this compound) content of chrysanthemum (Chrysanthemum morifolium Ramat) callus culture based on harvest time differences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcogj.com [phcogj.com]

- 11. researchgate.net [researchgate.net]

- 12. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 13. Enzymatically Modified Isothis compound: Production, Metabolism, Bioavailability, Toxicity, Pharmacology, and Related Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking, kinetics study, and structure-activity relationship analysis of quercetin and its analogous as Helicobacter pylori urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 17. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phytopharmajournal.com [phytopharmajournal.com]

- 19. phcog.com [phcog.com]

- 20. worldwide.promega.com [worldwide.promega.com]

- 21. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 22. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Quercitrin: A Technical Guide to its Natural Sources, Isolation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercitrin (quercetin-3-O-rhamnoside) is a naturally occurring flavonoid glycoside found in a variety of plants. As a glycoside of the well-researched flavonol, quercetin, this compound is garnering increasing interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways relevant to drug development. Quantitative data on this compound content in various plant species are presented in a structured format to aid in the selection of source materials. Furthermore, experimental workflows and the molecular pathways influenced by this compound are visualized to provide a clear and comprehensive understanding of this promising bioactive compound.

Natural Sources of this compound

This compound is distributed throughout the plant kingdom, with notable concentrations found in various medicinal and edible plants. The content of this compound can vary significantly depending on the plant species, the part of the plant utilized, and the growing conditions. The following tables summarize the quantitative data available for this compound content in a range of natural sources.

Table 1: this compound Content in Various Plant Species

| Plant Species | Family | Plant Part | This compound Content (mg/g of dry weight) | Reference |

| Euphorbia hirta L. | Euphorbiaceae | Leaves | 6.87 | [1] |

| Flowers | < 3.23 (estimated from graph) | [1] | ||

| Stems | < 3.23 (estimated from graph) | [1] | ||

| Bauhinia malabarica Roxb. | Fabaceae | Leaves | 3.8 | [2] |

| Capsicum annuum L. cv. Dangjo | Solanaceae | Fruit | 0.4097 - 0.7 | [3] |

| Zanthoxylum bungeanum Maxim. | Rutaceae | Leaves | 44.8 (in purified extract) | [4] |

| Dendrophthoe pentandra (L.) Miq. | Loranthaceae | Leaves | Present (quantification not specified) | |

| Hypericum triquetrifolium Turra | Hypericaceae | Aerial Parts | Varies with light intensity | [1] |

Isolation and Purification of this compound

The isolation of this compound from plant matrices typically involves extraction with a polar solvent, followed by chromatographic purification to separate it from other phytochemicals.

General Experimental Protocol for this compound Isolation

This protocol outlines a general procedure for the extraction and purification of this compound from dried plant material. Optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant source.

2.1.1. Materials and Reagents

-

Dried and powdered plant material

-

Solvents: Methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), n-hexane, chloroform (B151607), water (HPLC grade)

-

Stationary phase for column chromatography: Silica (B1680970) gel (70-230 mesh), Sephadex LH-20

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

This compound standard for comparison

-

Rotary evaporator

-

Chromatography columns

2.1.2. Extraction Procedure

-

Defatting (Optional but Recommended): To remove nonpolar compounds that may interfere with subsequent steps, the dried plant powder is first macerated or extracted with a nonpolar solvent such as n-hexane or petroleum ether. This is particularly important for seeds or other fatty plant materials.

-

Maceration or Soxhlet Extraction: The defatted plant material is then extracted with a polar solvent to solubilize the flavonoid glycosides. 70-80% methanol or ethanol are commonly used.[5][6] The extraction can be performed by maceration (soaking the plant material in the solvent for 24-72 hours at room temperature with occasional agitation) or by using a Soxhlet apparatus for a more exhaustive extraction.[6]

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

2.1.3. Purification by Column Chromatography

-

Column Packing: A glass column is packed with a slurry of silica gel in a nonpolar solvent (e.g., n-hexane or chloroform).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. A common gradient starts with chloroform or ethyl acetate and gradually increases the proportion of methanol.[7][8]

-

Fraction Collection and Analysis: Fractions of the eluate are collected and monitored by TLC. The TLC plates are developed in a suitable solvent system (e.g., ethyl acetate:formic acid:water) and visualized under UV light (254 nm and 366 nm). Fractions showing a spot corresponding to the Rf value of a this compound standard are pooled.

-

Further Purification (Optional): For higher purity, the pooled fractions can be subjected to a second column chromatography step, often using Sephadex LH-20 with methanol as the eluent.[7]

-

Final Product: The solvent from the purified fractions is evaporated to yield isolated this compound. The purity can be confirmed by High-Performance Liquid Chromatography (HPLC).

Visualization of the Isolation Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pnfs.or.kr [pnfs.or.kr]

- 4. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. paspk.org [paspk.org]

- 7. jmp.ir [jmp.ir]

- 8. Isolation and identification of a new flavonoid glycoside from Carrichtera annua L. seeds - PMC [pmc.ncbi.nlm.nih.gov]

Quercitrin vs. Quercetin: A Core Chemical Distinction for Researchers

An In-depth Technical Guide

This guide provides a detailed examination of the fundamental chemical differences between quercetin (B1663063) and its glycoside derivative, quercitrin. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural, physicochemical, and spectroscopic distinctions that underpin their unique biological properties and analytical profiles.

Introduction: The Aglycone and Its Glycoside

Quercetin is a highly prevalent flavonoid, specifically a pentahydroxyflavone, found in a wide array of plant-based foods.[1][2] It is recognized for its potent antioxidant and anti-inflammatory properties.[3][4] this compound, on the other hand, is a glycoside of quercetin.[5][6][7] This means it is a molecule where quercetin (the aglycone) is attached to a sugar moiety. Specifically, this compound is formed when a rhamnose sugar molecule is linked to the quercetin structure.[5][6][8] This seemingly simple addition of a sugar unit introduces significant changes to the molecule's chemical and physical properties, impacting everything from solubility to bioavailability.[9][10]

Core Structural Differences

The primary chemical distinction between quercetin and this compound lies in the presence of a rhamnose sugar unit. In this compound, an α-L-rhamnosyl group is attached to the hydroxyl group at the C3 position of the quercetin backbone via an O-glycosidic bond.[5][8] Quercetin, as the aglycone, possesses a free hydroxyl group at this C3 position.[2] This structural difference is the foundation for all other variations in their chemical behavior.

Caption: Chemical structures of Quercetin and this compound.

Comparative Physicochemical Properties

The addition of the polar rhamnose group significantly alters the physicochemical properties of the molecule. This compound has a higher molecular weight and a different elemental composition. A key distinction is their solubility. While quercetin itself has low water solubility, the glycosylation in this compound can modify this property.[1][11][12] this compound is practically insoluble in cold water but moderately soluble in hot water, whereas quercetin is only slightly soluble in water.[1][5] Both are soluble in alkaline aqueous solutions and alcohols like ethanol.[1][5][8]

| Property | Quercetin | This compound |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one[2] | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[5] |

| Molecular Formula | C₁₅H₁₀O₇[2][4] | C₂₁H₂₀O₁₁[5][7] |

| Molecular Weight | 302.24 g/mol [4][13] | 448.38 g/mol [5] |

| Melting Point | 314-317 °C[1][13] | 176-179 °C[5] |

| Appearance | Yellow needle-like crystalline powder[1] | Yellow crystalline powder[5][8] |

| Solubility in Water | Slightly soluble[1] | Practically insoluble in cold water, moderately soluble in hot water[5] |

| Solubility in Ethanol | Soluble[1] | Soluble[5][8] |

Spectroscopic Differentiation

The structural differences between quercetin and this compound give rise to distinct spectroscopic signatures, which are crucial for their identification and quantification.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The most apparent difference in the proton NMR spectrum is the appearance of signals corresponding to the rhamnose moiety in this compound, typically between 3.0 and 5.5 ppm, including a characteristic doublet for the anomeric proton and a doublet for the methyl group around 0.8-1.2 ppm.[14] Quercetin's spectrum lacks these signals but shows distinct aromatic and hydroxyl proton signals.[15][16]

-

¹³C-NMR: The carbon spectrum of this compound includes additional signals from the six carbons of the rhamnose sugar, typically in the 60-105 ppm range.[5] The attachment of the rhamnose at the C3 position also causes a shift in the signal for this carbon compared to that in the quercetin spectrum.[17]

4.2 Mass Spectrometry (MS)

Mass spectrometry clearly distinguishes the two compounds based on their molecular weights. Quercetin will show a molecular ion peak corresponding to its mass (e.g., [M-H]⁻ at m/z 301), while this compound will have a peak corresponding to its higher mass ([M-H]⁻ at m/z 447). Fragmentation in MS/MS experiments on this compound will typically show a loss of the rhamnose moiety (a neutral loss of 146 Da), resulting in a fragment ion with the mass of quercetin (m/z 301).[17]

4.3 UV-Vis Spectroscopy

Both compounds exhibit characteristic UV absorption spectra due to their flavonoid structure, with two major absorption bands. However, the substitution at the 3-OH position in this compound can lead to slight shifts in the absorption maxima compared to quercetin.[7][18]

| Spectroscopic Data | Quercetin | This compound |

| Key ¹H-NMR Signals (DMSO-d₆) | Aromatic protons: ~6.0-7.7 ppm; Hydroxyl protons: ~9.0-12.5 ppm[15][19] | Rhamnose protons: ~3.1-5.3 ppm; Rhamnose methyl group: ~0.83 ppm[14] |

| Key ¹³C-NMR Signals (DMSO-d₆) | No signals in the 60-105 ppm range (sugar region)[19] | Rhamnose carbons: ~70-102 ppm; Rhamnose methyl carbon: ~17.4 ppm[5] |

| UV λmax (Ethanol/Methanol) | ~255, 370 nm | ~254, 351 nm[7] |

Chemical Conversion and Relationship

This compound can be chemically converted to quercetin through acid hydrolysis. This reaction breaks the O-glycosidic bond, releasing the quercetin aglycone and the rhamnose sugar. This process is a common laboratory method for obtaining quercetin from its naturally occurring glycosides.[20] The enzyme quercitrinase can also catalyze this specific hydrolysis.[6]

Caption: Hydrolysis of this compound to Quercetin and L-Rhamnose.

Experimental Protocols

6.1 Protocol: Acid Hydrolysis of this compound

This protocol describes a general method for converting this compound to quercetin for analytical or preparative purposes.

-

Dissolution: Dissolve a known quantity of this compound in an aqueous alcohol solution (e.g., 50% ethanol).

-

Acidification: Add a strong acid, such as 2M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the solution.[20]

-

Heating: Heat the mixture under reflux for approximately 1-2 hours. The temperature is typically maintained near the boiling point of the solvent.[20]

-

Extraction: After cooling, the resulting aglycone (quercetin), which is less water-soluble, may precipitate. The product can be extracted from the aqueous solution using a less polar organic solvent like ethyl acetate.

-

Purification & Analysis: The extracted quercetin can be purified using techniques like column chromatography or recrystallization. The identity and purity of the product should be confirmed by HPLC, MS, and NMR.

6.2 Protocol: HPLC-UV Method for Separation and Quantification

This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method for separating and quantifying quercetin and this compound in a sample matrix.

-

Sample Preparation: Extract the compounds from the sample matrix (e.g., plant material) using a suitable solvent like methanol (B129727) or ethanol. The extract should be filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

-

-

Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over 20-40 minutes to elute the compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

-

Detection: UV detector set at a wavelength where both compounds have strong absorbance, typically around 350-370 nm.[9]

-

Analysis: Due to its higher polarity from the sugar moiety, this compound will have a shorter retention time than the more lipophilic quercetin aglycone. Quantification is achieved by comparing the peak areas of the analytes to those of known concentration standards.

References

- 1. Quercetin | 117-39-5 [chemicalbook.com]

- 2. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C21H20O11 | CID 5280459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | 522-12-3 [chemicalbook.com]

- 9. Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Superior solubility of anhydrous quercetin and polymer physical mixtures compared to amorphous solid dispersions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Study of biopharmaceutical solubility of quercetin and its solid dispersions | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]

- 13. Quercetin | CAS#:117-39-5 | Chemsrc [chemsrc.com]

- 14. This compound(522-12-3) 1H NMR spectrum [chemicalbook.com]

- 15. NMR Spectrum of Quercetin | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quercetin synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

Mechanism of Action of Quercitrin in Human Cells: A Technical Guide

Introduction

Quercitrin (quercetin-3-O-rhamnoside) is a flavonoid glycoside found in a variety of plants, including Tartary buckwheat, and the leaves of Toona sinensis.[1] It is a glycosidic form of quercetin (B1663063), one of the most abundant and well-studied dietary flavonoids.[2] In the body, particularly in the digestive tract, this compound can be hydrolyzed to its aglycone form, quercetin.[1][3] Consequently, much of the research investigating the cellular effects of this compound is often discussed in the context of quercetin's activity. Both compounds have garnered significant attention from the scientific community for their potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][4]

This technical guide provides an in-depth overview of the molecular mechanisms through which this compound and its aglycone, quercetin, exert their effects on human cells. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. The guide details the key signaling pathways modulated by this compound, summarizes quantitative data from various studies, and outlines the experimental protocols used to elucidate these mechanisms.

Core Molecular Mechanisms of Action

This compound and quercetin impact a multitude of cellular processes, primarily through the induction of apoptosis, cell cycle arrest, modulation of inflammatory responses, and exertion of antioxidant effects. These actions are a result of their ability to interact with and modulate numerous intracellular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. This compound and quercetin have been shown to be potent inducers of apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. Quercetin has been observed to induce the loss of mitochondrial membrane potential, triggering the release of cytochrome c from the mitochondria into the cytoplasm.[5] This, in turn, activates a cascade of caspase enzymes. Key events include:

-

Modulation of Bcl-2 Family Proteins: Quercetin down-regulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while up-regulating pro-apoptotic proteins such as Bax.[6][7][8] The altered Bax/Bcl-2 ratio is a critical factor in initiating mitochondrial dysfunction.[8]

-

Caspase Activation: The release of cytochrome c leads to the activation of caspase-9, an initiator caspase, which then activates effector caspases like caspase-3.[5][6][7][9] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to cell death.[6]

-

-

Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., TNF-α, FASL) to their corresponding receptors on the cell surface. Studies have shown that quercetin can up-regulate the expression of these receptors and ligands, leading to the activation of the initiator caspase-8, which subsequently activates caspase-3.[9] In some cell lines, such as cervical cancer cells, the extrinsic pathway appears to be the stronger effector of quercetin-induced apoptosis.[9]

Cell Cycle Arrest

This compound and quercetin can inhibit cancer cell proliferation by inducing cell cycle arrest at various phases, including G1, S, or G2/M, depending on the cell type and concentration.[10] This prevents cancer cells from replicating their DNA and dividing.

-

G1 and S Phase Arrest: Quercetin can induce G1 arrest by up-regulating the expression of cyclin-dependent kinase inhibitors (CKIs) like p21, p27, and the tumor suppressor protein p53.[10] These proteins inhibit the activity of cyclin-CDK complexes (e.g., CDK2-cyclin E, CDK4/6-cyclin D) that are necessary for the G1/S transition.[10] In some cases, such as in MCF-7 breast cancer cells, quercetin causes a significant increase in the S phase population.[11]

-

G2/M Phase Arrest: Arrest at the G2/M checkpoint is also a common mechanism. This compound has been shown to induce G2/M arrest in colorectal cancer cells, accompanied by increased expression of p53 and p21.[5] Quercetin can also decrease the expression of cyclin B1 and CDK1, which are essential for the G2 to M phase transition.[10][12]

Anti-inflammatory Effects

Chronic inflammation is a key factor in the development of many diseases, including cancer. This compound and quercetin exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: Quercetin has been shown to suppress the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][13][14][15]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the inhibition of key signaling pathways, including:

-

NF-κB Pathway: Quercetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, by preventing the phosphorylation of its inhibitor, IκBα.[2][4]

-

MAPK Pathway: It also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in inflammation.[4]

-

Antioxidant Properties

This compound acts as a potent antioxidant by scavenging free radicals and enhancing the body's endogenous antioxidant defense systems.[1][16]

-

Direct Radical Scavenging: this compound and quercetin can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components like DNA, lipids, and proteins.[4][16][17]

-

Enhancement of Antioxidant Enzymes: Quercetin can increase the levels and activity of antioxidant enzymes by up-regulating the Nrf2 signaling pathway.[18] This includes increasing the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[17][19]

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound and quercetin have been quantified in numerous studies, often reported as the half-maximal inhibitory concentration (IC50). These values vary depending on the cell line, treatment duration, and assay used.

Table 1: IC50 Values of Quercetin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 96 hours | ~7.7 | [20] |

| HeLa | Cervical Cancer | 24 hours | 100 | [9] |

| MCF-7 | Breast Cancer | 48 hours | 73 | [21] |

| MDA-MB-231 | Breast Cancer | 48 hours | 85 | [21] |

| CT-26 | Colon Carcinoma | 24, 48, 72 hours | Varies (See Table II in source) | [22] |

| LNCaP | Prostate Adenocarcinoma | 24, 48, 72 hours | Varies (See Table II in source) | [22] |

| PC3 | Human Prostate | 24, 48, 72 hours | Varies (See Table II in source) | [22] |

Table 2: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | IC50 (µg/mL) | Reference |

| HeLa | Cervical Cancer | 24 hours | 46.67 | [23] |

Table 3: Effects of Quercetin on Cell Cycle Distribution and Apoptosis

| Cell Line | Concentration | Duration | Effect | Reference |

| HeLa | 25 & 50 µM | 24 & 48 hours | G2-M phase arrest; increased sub-G0 population (apoptosis) | [9] |

| MCF-7 | 150 µM | 6-48 hours | S phase arrest (14.56% to 61.35%); increased sub-G1 population (apoptosis from 0.1% to 8.32%) | [11] |

| HL-60 | 100 µM | 48 hours | 19.29% early apoptosis, 40.68% late apoptosis/necrosis | [6] |

| SW620 | Various | Not specified | G2/M phase arrest | [5] |

Table 4: Effects of Quercetin on Gene and Protein Expression

| Cell Line | Treatment | Target | Regulation | Effect | Reference |

| HL-60 | Quercetin | Bcl-2 | Down-regulated | Pro-apoptotic | [6] |

| HL-60 | Quercetin | Bax | Up-regulated | Pro-apoptotic | [6] |

| HeLa | 50 µM Quercetin, 48h | Caspase-8 | Up-regulated (RQ of 3.6) | Pro-apoptotic | [9] |

| BGC-823 | Quercetin | Bcl-2/Bax ratio | Decreased | Pro-apoptotic | [8] |

| BGC-823 | Quercetin | Caspase-3 | Increased | Pro-apoptotic | [8] |

| SW620 | This compound (QTL) | p53, p21 | Increased | Cell cycle arrest | [5] |

| SW620 | This compound (QTL) | Bax, Cytochrome c, Caspase-9, Caspase-3 | Up-regulated | Pro-apoptotic | [5] |

| HEK293 | 115 µM Quercetin | Ornithine Decarboxylase 1 (ODC) | Increased (1.225-fold) | Altered arginine metabolism | [24] |

| HEK293 | 57.5 µM Quercetin | Agmatinase (AGMAT) | Increased (1.92-fold) | Altered arginine metabolism | [24] |

Signaling Pathways and Experimental Workflows

The multifaceted effects of this compound are best understood by visualizing the signaling cascades it modulates.

Signaling Pathway Diagrams

Caption: this compound-induced apoptosis signaling pathways.

Caption: this compound's effect on cell cycle regulation.

Caption: this compound's anti-inflammatory mechanism via NF-κB.

Experimental Workflow Diagram

Caption: General workflow for in vitro this compound studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound and quercetin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry.

-

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 12-24 hours to allow for attachment.[25]

-

Treatment: Treat the cells with various concentrations of this compound or quercetin (e.g., 0, 5, 10, 20, 40, 80, 100 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[9][25]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance (optical density) at a wavelength of 450-570 nm using a microplate reader.[25]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

-

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to quantify the percentage of cells in different phases of the cell cycle and to detect apoptotic cells.

-

Principle:

-

Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells).

-

Cell Cycle: Cells are fixed and stained with a DNA-binding dye like PI. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for discrimination between G0/G1, S, and G2/M phases.

-

-

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound/quercetin as described above.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining for Apoptosis:

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze immediately by flow cytometry.[22]

-

-

Staining for Cell Cycle:

-

Fix cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze by flow cytometry.[9]

-

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 50 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[26]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Bcl-2, p-Akt) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.[26]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to measure the concentration of secreted proteins, such as cytokines, in the cell culture supernatant.

-

Principle: A specific capture antibody is immobilized on a microplate. The sample containing the antigen (e.g., TNF-α) is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product, the intensity of which is proportional to the amount of antigen.

-

Protocol:

-

Sample Collection: Culture cells (e.g., RAW264.7 macrophages) and treat with this compound/quercetin, followed by stimulation with an inflammatory agent like LPS.[25]

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6) using commercially available kits according to the manufacturer's protocol.[15][25]

-

Measurement: Read the absorbance on a microplate reader and calculate the cytokine concentration based on a standard curve.

-

Conclusion

This compound, and its widely studied aglycone quercetin, are natural flavonoids with significant therapeutic potential, particularly in oncology and inflammatory diseases. Their mechanism of action in human cells is pleiotropic, involving the modulation of multiple critical signaling pathways. By inducing apoptosis through both intrinsic and extrinsic pathways, causing cell cycle arrest at key checkpoints, suppressing inflammatory responses via the NF-κB and MAPK pathways, and mitigating oxidative stress, this compound demonstrates a multi-targeted approach to combating cellular dysfunction. The quantitative data and detailed experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the beneficial properties of this promising natural compound. Future research should continue to focus on improving its bioavailability and conducting rigorous clinical trials to translate these profound cellular effects into effective human therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. scispace.com [scispace.com]

- 3. new-geno.oss-accelerate.aliyuncs.com [new-geno.oss-accelerate.aliyuncs.com]

- 4. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetrin from Toona sinensis leaves induces cell cycle arrest and apoptosis via enhancement of oxidative stress in human colorectal cancer SW620 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of quercetin on the apoptosis of the human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]

- 14. Anti-inflammatory Effects of Quercetin and Vitexin on Activated Human Peripheral Blood Neutrophils: - The effects of quercetin and vitexin on human neutrophils - - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells | MDPI [mdpi.com]

- 22. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. brieflands.com [brieflands.com]

- 25. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Biological Activities of Quercitrin: A Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Quercitrin, a glycoside of the flavonoid quercetin, is a natural compound found in numerous plants and has garnered significant interest for its diverse pharmacological properties. This technical guide provides a comprehensive review of the existing literature on the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to support further research and development.

Antioxidant Activities

This compound demonstrates notable antioxidant properties through various mechanisms, including free radical scavenging and metal ion chelation. The antioxidant capacity of this compound has been evaluated using several in vitro assays.

Quantitative Data on Antioxidant Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various antioxidant assays as reported in the literature.

| Assay | Test System | IC50 of this compound | Reference Compound | IC50 of Reference |

| DPPH Radical Scavenging | Methanolic solution | 19.17 µg/mL | Ascorbic Acid | Not specified |

| Superoxide Anion Scavenging | Not specified | 87.99 ± 5.43 µM | Trolox | Not specified |

| H2O2 Scavenging | Not specified | 36.22 µg/mL | Ascorbic Acid | 16.26 µg/mL |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[1]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or other suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Sample preparation: Prepare a stock solution of this compound in methanol. From the stock solution, create a series of dilutions to obtain various concentrations for testing.

-

Assay: a. In a 96-well plate, add 100 µL of different concentrations of the this compound solution to individual wells. b. Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample. c. For the blank, use 100 µL of methanol instead of the sample solution. d. For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of this compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow: Antioxidant Capacity Assessment

References

Quercitrin's Interaction with Cellular Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitrin, a glycoside of the flavonoid quercetin, is a natural compound found in numerous plants and has garnered significant interest for its diverse pharmacological activities. While much research has focused on its aglycone form, quercetin, emerging evidence highlights the direct and indirect interactions of this compound with a variety of cellular proteins, thereby modulating critical signaling pathways implicated in health and disease. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with cellular proteins, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key molecular pathways.

Core Interactions and Signaling Pathways

This compound's biological effects are largely attributed to its influence on key cellular signaling cascades. While some effects are mediated by its in vivo conversion to quercetin, studies have begun to elucidate the direct interactions of this compound with cellular machinery. The primary pathways affected include the Wnt/β-catenin signaling pathway, inflammatory pathways such as NF-κB, and the intrinsic apoptosis pathway.

Wnt/β-Catenin Signaling Pathway

This compound has been identified as a potentiator of the Wnt/β-catenin signaling pathway. This potentiation is achieved through the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of this pathway. Inhibition of GSK3β by this compound leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.

Inflammatory Signaling: The NF-κB Pathway

The anti-inflammatory effects of this compound are often attributed to its conversion to quercetin, which is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] this compound administration has been shown to reduce the expression of pro-inflammatory cytokines.[2] The mechanism involves the inhibition of IκBα degradation, which prevents the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of inflammatory genes.

Apoptosis Induction

This compound has demonstrated pro-apoptotic effects in various cancer cell lines. This process is often mediated through the intrinsic or mitochondrial pathway of apoptosis. Key events include the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3.[2]

Quantitative Data on this compound-Protein Interactions

The following tables summarize the available quantitative data for the interaction of this compound and its aglycone, quercetin, with various cellular proteins.

Table 1: Binding Affinity and Inhibition Constants of this compound

| Target Protein | Method | Parameter | Value | Cell/System | Reference |

| Glycogen Synthase Kinase 3β (GSK3β) | Western Blot | pGSK3β (S9) levels | 2.1-fold increase (at 50-75 µM) | RKO cells | [3] |

| Monoamine Oxidase-A (MAO-A) | Molecular Docking | Binding Energy | -8.5182 kcal/mol | In silico | [4] |

| B-RAF Kinase | Molecular Docking | Binding Affinity | -7.14 kcal/mol | In silico | [5] |

| sPLA₂IIa | In vitro assay | IC₅₀ | 8.77 ± 0.9 µM | Purified enzyme | [6] |

| PC3 cell viability | MTT Assay | IC₅₀ | 12.26 ± 0.9 µM | PC3 cells | [6] |

Table 2: Binding Affinity and Inhibition Constants of Quercetin (Aglycone of this compound)

| Target Protein | Method | Parameter | Value | Cell/System | Reference |

| Human Serum Albumin (HSA) | Surface Plasmon Resonance | K_D | 63 ± 0.03 nM | Purified protein | [7] |

| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | K_A | 4.94 x 10⁵ M⁻¹ | Purified protein | [8] |

| Glycogen Synthase Kinase-3β (GSK-3β) | Luminescence Assay | IC₅₀ | 2.0 µM | Purified enzyme | [9] |

| Protein Kinase C (PKC) (cytosolic) | In vitro kinase assay | IC₅₀ | 30.9 µM | HL-60 cells | [5] |

| Tyrosine Protein Kinase (TPK) (membrane) | In vitro kinase assay | IC₅₀ | 20.1 µM | HL-60 cells | [5] |

| Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) | In vitro phosphatase assay | IC₅₀ | 29.59 µM | Purified enzyme | [10] |

| Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) | In vitro phosphatase assay | K_i | 550 µM | Purified enzyme | [10] |

| Cyclin-dependent kinase 6 (CDK6) | In vitro kinase assay | IC₅₀ | 5.89 µM | Purified enzyme | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound-protein interactions. Below are protocols for key experiments.

Experimental Workflow: Investigating this compound's Effect on a Signaling Pathway

Western Blot Analysis of MAPK Pathway Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK, JNK, p38).

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-